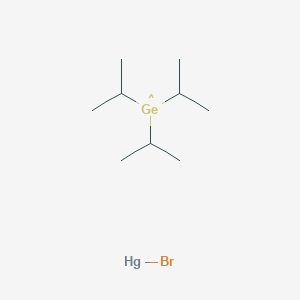
Pubchem_13572725
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of C12–C13 alcohol glycidyl ether involves the reaction of a fatty alcohol mixture rich in C12-C13 alcohols with epichlorohydrin in the presence of a Lewis acid catalyst . The reaction is controlled to manage the exotherm, resulting in the formation of halohydrins. This is followed by a caustic dehydrochlorination step to form the glycidyl ether . The waste products of this reaction include water, sodium chloride, and excess caustic soda .
Industrial Production Methods: In industrial settings, the production of C12–C13 alcohol glycidyl ether follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, such as measuring the epoxy value by determining the epoxy equivalent weight .
化学反应分析
Types of Reactions: C12–C13 alcohol glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to primary alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various glycidyl ether derivatives depending on the nucleophile used.
科学研究应用
C12–C13 alcohol glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reactive diluent in epoxy resin formulations to improve workability and reduce viscosity.
Biology: The compound is used in the synthesis of biologically active molecules and as a surfactant in various biological assays.
Medicine: It is involved in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in coatings, sealants, adhesives, and elastomers.
作用机制
The mechanism of action of C12–C13 alcohol glycidyl ether involves its ability to react with various nucleophiles due to the presence of the glycidyl ether group. This reactivity allows it to form stable bonds with other molecules, making it useful in the synthesis of complex compounds and in industrial applications where it acts as a modifier to improve the properties of materials .
相似化合物的比较
- C10–C11 alcohol glycidyl ether
- C14–C15 alcohol glycidyl ether
- C16–C18 alcohol glycidyl ether
Comparison: C12–C13 alcohol glycidyl ether is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in reducing the viscosity of epoxy resins compared to its shorter or longer chain counterparts .
属性
CAS 编号 |
105260-39-7 |
|---|---|
分子式 |
C9H21BrGeHg |
分子量 |
482.39 g/mol |
InChI |
InChI=1S/C9H21Ge.BrH.Hg/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;1H;/q;;+1/p-1 |
InChI 键 |
AAAPUMBIJFYHIH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[Ge](C(C)C)C(C)C.Br[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


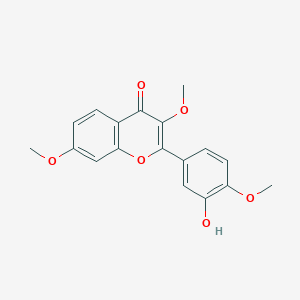
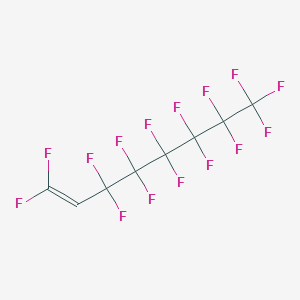
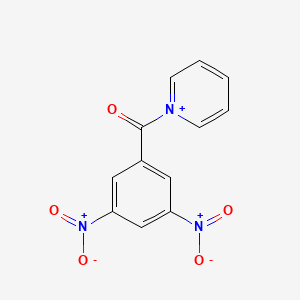
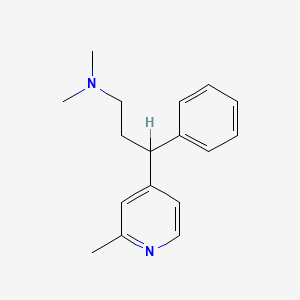
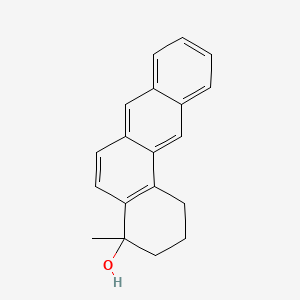
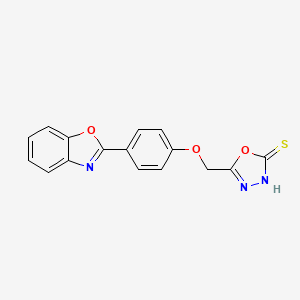

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
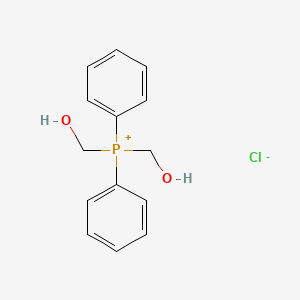

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
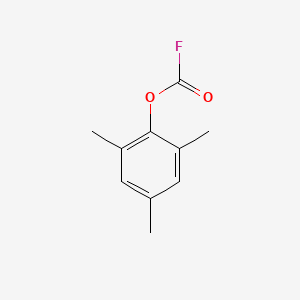
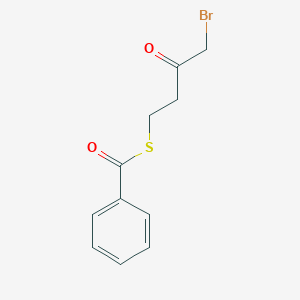
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
